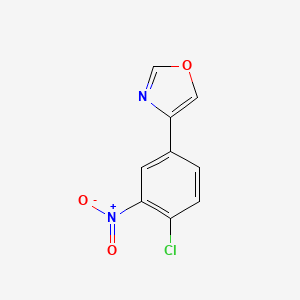

4-(4-Chloro-3-nitrophenyl)oxazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-chloro-3-nitrophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O3/c10-7-2-1-6(3-9(7)12(13)14)8-4-15-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVOQAGLWHHWEIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=COC=N2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60739223 | |

| Record name | 4-(4-Chloro-3-nitrophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916051-60-0 | |

| Record name | 4-(4-Chloro-3-nitrophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Chloro 3 Nitrophenyl Oxazole and Analogues

Classical Approaches to Oxazole (B20620) Ring Formation Applied to Aryl Oxazoles

Classical methods for oxazole synthesis have long been the bedrock for creating these heterocyclic structures. These reactions typically involve the cyclization of acyclic precursors and have been adapted for the synthesis of a wide variety of aryl-substituted oxazoles.

Robinson-Gabriel Synthesis and Its Adaptations

The Robinson-Gabriel synthesis is a cornerstone method for oxazole formation, involving the intramolecular cyclization and dehydration of a 2-acylamino-ketone. wikipedia.orgsynarchive.com This reaction is typically promoted by a cyclodehydrating agent. wikipedia.org The required 2-acylamino-ketone starting material can be prepared through methods like the Dakin-West reaction. wikipedia.org

Over the years, several modifications have enhanced the utility of the Robinson-Gabriel synthesis. A one-pot, diversity-oriented synthesis has been developed that combines a Friedel-Crafts reaction with the Robinson-Gabriel cyclodehydration using an oxazolone (B7731731) template. wikipedia.orgnih.gov This approach utilizes aluminum chloride as the Friedel-Crafts Lewis acid and trifluoromethanesulfonic acid for the cyclodehydration step. wikipedia.org Another significant adaptation allows for the synthesis of substituted oxazoles from readily available amino acid derivatives. wikipedia.org This involves the oxidation of β-keto amides followed by cyclodehydration. wikipedia.org Furthermore, the Robinson-Gabriel synthesis has been integrated with multicomponent reactions, such as the Ugi reaction, to create complex oxazole-containing molecules. wikipedia.orgnih.govnih.govsigmaaldrich.com In these tandem processes, the Ugi adduct is ideally structured for a subsequent Robinson-Gabriel cyclodehydration. nih.govnih.gov

| Adaptation | Key Reagents/Features | Application |

| Friedel-Crafts/Robinson-Gabriel | Oxazolone template, AlCl₃, Trifluoromethanesulfonic acid | One-pot synthesis of 2,4,5-trisubstituted oxazoles wikipedia.orgnih.gov |

| From Amino Acids | Dess-Martin periodinane, Triphenylphosphine, Iodine, Triethylamine | Synthesis of substituted oxazoles from amino acid derivatives wikipedia.org |

| Ugi/Robinson-Gabriel | Ugi reaction followed by H₂SO₄ treatment | Synthesis of 2,4,5-trisubstituted oxazoles nih.govnih.govsigmaaldrich.com |

Fischer Oxazole Synthesis

The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, provides a direct route to oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org Typically, both the cyanohydrin and the aldehyde possess aromatic groups. wikipedia.org The reaction proceeds by dissolving the reactants in a dry solvent like ether and bubbling dry hydrogen chloride gas through the solution. wikipedia.org The resulting oxazole precipitates as its hydrochloride salt. wikipedia.org

This method has been instrumental in preparing various diaryloxazoles. wikipedia.org For instance, the reaction of mandelic acid nitrile with benzaldehyde (B42025) yields 2,5-diphenyl-oxazole. wikipedia.org A notable application is the synthesis of 2-(4-bromophenyl)-5-phenyloxazole from benzaldehyde cyanohydrin and 4-bromobenzaldehyde. wikipedia.org However, a potential side reaction is the chlorination of the oxazole ring. wikipedia.org Recent advancements have expanded the scope of the Fischer synthesis to include the preparation of 2,5-disubstituted oxazoles from aldehydes and α-hydroxy-amides, a method not limited to diaryloxazoles. wikipedia.org

Van Leusen Oxazole Synthesis and Modified Protocols

The Van Leusen oxazole synthesis is a versatile method that constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org The reaction is driven by the unique properties of TosMIC, which possesses acidic protons, a sulfinic acid leaving group, and a reactive isocyano group. organic-chemistry.org The general mechanism involves the deprotonation of TosMIC, its addition to the aldehyde, and subsequent cyclization to form an oxazoline (B21484) intermediate, which then eliminates the tosyl group to yield the oxazole. organic-chemistry.orgwikipedia.org

Numerous modifications have been developed to improve the efficiency and applicability of the Van Leusen synthesis. These include the use of various bases and reaction conditions. For example, solid-phase synthesis has been achieved using a resin-bound base. acs.org Ionic liquids have also been employed as recyclable and environmentally friendly solvents for this reaction. organic-chemistry.orgmdpi.com One-pot tandem approaches have been developed to synthesize 5-(het)aryloxazoles directly from (het)aryl methyl alcohols or benzyl (B1604629) bromides, which are oxidized in situ to the corresponding aldehydes before reacting with TosMIC. organic-chemistry.orgmdpi.com Microwave-assisted Van Leusen synthesis has been shown to be highly efficient, offering high yields and broad substrate scope. mdpi.com

| Modification | Key Reagents/Conditions | Products | Yields |

| In-situ Aldehyde Generation | (Het)aryl methyl alcohols or benzyl bromides, T3P®–DMSO or DMSO | 5-(Het)aryl oxazoles | 61-90% mdpi.com |

| Ionic Liquid Solvent | Imidazolium (B1220033) ionic liquids | 4,5-Disubstituted oxazoles | High yields mdpi.com |

| Microwave-Assisted | Aldehydes, TosMIC, Methanol (B129727) | 5-Aryl-1,3-oxazoles | High yields mdpi.com |

| Water-Based System | Aldehydes, TosMIC, Triethylamine, β-cyclodextrin | Oxazoles | Excellent yields nih.gov |

Metal-Catalyzed Cyclization and Cross-Coupling Strategies

Modern synthetic chemistry has increasingly turned to metal-catalyzed reactions to construct complex molecules with high efficiency and selectivity. The synthesis of aryl oxazoles, including 4-(4-chloro-3-nitrophenyl)oxazole, has significantly benefited from these advancements, particularly through palladium- and copper-catalyzed reactions.

Palladium-Catalyzed Reactions for C-C and C-N Bond Formation

Palladium catalysis is a powerful tool for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are crucial steps in the assembly of many substituted oxazoles. mit.eduacs.org These reactions often exhibit high functional group tolerance and can be performed under mild conditions. mit.edu

A notable application of palladium catalysis is in the direct arylation of the oxazole ring. dntb.gov.ua For instance, palladium-catalyzed direct C-H arylation of oxazoles with aryl bromides allows for the regioselective formation of either 2- or 5-aryloxazoles. dntb.gov.ua The choice of ligand and base is critical in controlling the regioselectivity. mit.edudntb.gov.ua

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also widely used. researchgate.net This reaction can be used to couple an oxazole boronic acid or ester with an aryl halide, or vice versa, to form the desired aryl-oxazole linkage. For example, the synthesis of 2-(4-nitrophenyl)-thiophene has been achieved via a Suzuki-Miyaura coupling, demonstrating the applicability of this method for introducing nitro-aryl groups. youtube.com

Furthermore, palladium-catalyzed sequential C-N and C-O bond formations have been developed to synthesize oxazole derivatives from simple amides and ketones in a one-pot process. organic-chemistry.org This method proceeds via a C-H activation pathway and offers a direct route to highly substituted oxazoles. organic-chemistry.org

| Reaction Type | Catalyst System | Application |

| Direct C-H Arylation | Pd(OAc)₂, Ligand, Base | Regioselective synthesis of 2- or 5-aryloxazoles dntb.gov.ua |

| Suzuki-Miyaura Coupling | Pd catalyst, Base | Synthesis of aryl-oxazoles from boronic acids/esters and aryl halides researchgate.netmdpi.com |

| Sequential C-N/C-O Formation | Pd(OAc)₂, K₂S₂O₈, CuBr₂ | Synthesis of oxazole derivatives from amides and ketones organic-chemistry.org |

Copper-Catalyzed Oxidative Cyclizations and Cross-Couplings

Copper catalysis offers a cost-effective and efficient alternative for the synthesis of oxazoles. Copper-catalyzed reactions often involve oxidative cyclizations and cross-coupling strategies.

One prominent method is the copper-catalyzed oxidative cyclization of enamides to form 2,5-disubstituted oxazoles. nih.gov This reaction proceeds via vinylic C-H functionalization at room temperature. nih.gov Another approach involves the copper-catalyzed oxidative cyclization of arylamides and β-diketones, which provides a route to 2,4,5-trisubstituted oxazoles. rsc.orgrsc.org This method is advantageous as it uses readily available starting materials and a low-toxicity copper catalyst. rsc.org

Copper-catalyzed cross-coupling reactions have also been employed for the synthesis of substituted oxazoles. nih.gov For example, the coupling of 1,3,4-oxadiazoles with aryl halides can be achieved using a copper catalyst. nih.gov Additionally, a copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen has been developed to produce trisubstituted oxazoles, showcasing a green chemistry approach by utilizing O₂ as the oxidant. acs.org

| Reaction Type | Catalyst System | Starting Materials | Products |

| Oxidative Cyclization of Enamides | CuBr₂, K₂S₂O₈ | Enamides | 2,5-Disubstituted oxazoles nih.gov |

| Oxidative Cyclization of Arylamides and β-Diketones | CuBr | Benzamides, β-Diketones | 2,4,5-Trisubstituted oxazoles rsc.orgrsc.org |

| Aerobic Oxidative Dehydrogenative Annulation | Copper catalyst | Amines, Alkynes, O₂ | Trisubstituted oxazoles acs.org |

| Cross-Coupling | CuI/DMEDA | 1,3,4-Oxadiazoles, trans-β-halostyrenes | 2-E-vinyl 1,3,4-oxadiazoles researchgate.net |

Gold-Catalyzed Alkoxycyclization Reactions

Gold-catalyzed reactions have emerged as powerful tools in organic synthesis due to their high efficiency and selectivity under mild conditions. nih.gov In the context of oxazole synthesis, gold catalysts, particularly cationic Au(I) complexes, are known to activate alkynes, rendering them susceptible to nucleophilic attack. organic-chemistry.org

One prominent strategy involves the gold-catalyzed [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles, which proceeds with high regioselectivity to form fully substituted oxazoles. nih.govnih.gov A proposed mechanism suggests that the gold catalyst coordinates with the alkyne, which is then attacked by the dioxazole. This is followed by a ring fragmentation and the formation of a gold carbene species, which ultimately leads to the oxazole ring. nih.gov Another approach is the [2+2+1] annulation of terminal alkynes, nitriles, and an oxygen atom source (like an N-oxide), which can be catalyzed by a heterogeneous phosphine-gold(I) complex to yield 2,5-disubstituted oxazoles. organic-chemistry.org

While these gold-catalyzed methods are elegant and efficient for various oxazole derivatives, their direct application to the synthesis of the specifically substituted this compound has not been extensively documented in the literature. nih.govorganic-chemistry.orgorganic-chemistry.org These methods often rely on precursors like alkynes or ynamides, which would themselves require a multi-step synthesis starting from the 4-chloro-3-nitrophenyl synthon. organic-chemistry.orgorganic-chemistry.org

Targeted Synthesis of this compound

Given the specificity of the target molecule, a more direct and targeted synthetic approach is often preferred. The Van Leusen oxazole synthesis is a classic and highly effective method for preparing 4-substituted oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This reaction is particularly well-suited for the synthesis of this compound. organic-chemistry.orgwikipedia.org

The general mechanism involves the deprotonation of TosMIC by a base, followed by its addition to the aldehyde. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline. Subsequent elimination of the toluenesulfinic acid group, facilitated by a base, leads to the aromatic oxazole ring. wikipedia.org

Design and Preparation of Precursor Molecules

The successful synthesis of the target oxazole via the Van Leusen reaction hinges on the availability of two key precursor molecules: the aromatic aldehyde and a suitable cyclization partner.

Synthesis of 4-Chloro-3-nitrobenzaldehyde (B100839) and Related Aromatic Synthons

The first essential precursor is 4-chloro-3-nitrobenzaldehyde. This compound serves as the foundational aromatic synthon, providing the substituted phenyl ring at the 4-position of the oxazole.

A common and high-yielding method for its preparation involves the direct nitration of p-chlorobenzaldehyde. echemi.comguidechem.com The reaction is typically carried out by adding p-chlorobenzaldehyde to a mixture of fuming nitric acid and sulfuric acid at a controlled low temperature (below 10°C). echemi.comguidechem.com After the reaction is complete, the mixture is poured onto crushed ice, causing the solid product to precipitate. echemi.comguidechem.com This straightforward electrophilic aromatic substitution yields 4-chloro-3-nitrobenzaldehyde in high purity and with reported yields around 89%. echemi.comguidechem.com

| Starting Material | Reagents | Temperature | Yield |

| p-Chlorobenzaldehyde | Fuming Nitric Acid, Sulfuric Acid | < 10°C | 89% |

| Table 1: Synthesis of 4-Chloro-3-nitrobenzaldehyde. echemi.comguidechem.com |

Preparation of α-Substituted Carbonyl Compounds for Cyclization

The second key precursor for the Van Leusen oxazole synthesis is p-toluenesulfonylmethyl isocyanide, commonly known as TosMIC. chemicalbook.comwikipedia.org This versatile reagent acts as a one-carbon synthon that ultimately forms the C5-H bond and the C2-N bond of the oxazole ring. organic-chemistry.org

Optimization of Reaction Conditions for Regioselectivity and Yield

The efficiency of the Van Leusen reaction to produce this compound is highly dependent on the reaction conditions. Key factors include the choice of solvent and the precise control of temperature.

Solvent Effects and Temperature Control

The selection of the solvent system is critical in the Van Leusen oxazole synthesis. Protic solvents, particularly methanol, are commonly employed. nih.govmdpi.com The reaction is often performed at reflux temperature in methanol with a base like potassium carbonate (K₂CO₃). mdpi.com The polarity of the solvent can influence the rate and outcome of the reaction. For instance, studies have shown that polar aprotic solvents like THF and acetonitrile (B52724) can also be effective, sometimes leading to the intermediate oxazoline, while alcoholic solvents at higher temperatures tend to favor the elimination step to form the final oxazole. nih.gov

Temperature control is also paramount. While refluxing in methanol is common, some syntheses are performed at lower temperatures to control selectivity. mdpi.comnih.gov Microwave-assisted synthesis has also been explored as a method to shorten reaction times and improve yields. For example, using microwave irradiation at 65°C in isopropanol (B130326) (IPA) has been shown to produce 5-phenyl oxazole in high yield in just a few minutes. nih.gov The use of a strong base like potassium phosphate (B84403) (K₃PO₄) in conjunction with solvents like IPA or ethanol (B145695) at elevated temperatures (e.g., 60°C) has been optimized for the synthesis of 5-aryl oxazoles. nih.gov Aromatic aldehydes with electron-withdrawing groups, such as the nitro group in 4-chloro-3-nitrobenzaldehyde, are noted to exhibit higher reactivity, which can facilitate the reaction. mdpi.com

| Aldehyde | Reagent | Base | Solvent | Temperature | Outcome |

| Benzaldehyde | TosMIC | K₂CO₃ | Methanol | Reflux | 5-phenyl-oxazole |

| Benzaldehyde | TosMIC | K₃PO₄ | Isopropanol (IPA) | 60°C | 5-phenyl-oxazole (95% yield) |

| Benzaldehyde | TosMIC | K₃PO₄ | THF | 60°C | Oxazoline Intermediate (95% yield) |

| Table 2: Representative Conditions for Van Leusen Oxazole Synthesis. nih.gov |

For the specific synthesis of this compound, a combination of 4-chloro-3-nitrobenzaldehyde and TosMIC in methanol with potassium carbonate at reflux would be a standard starting point. Optimization might involve screening different bases and solvent systems, including the use of microwave heating, to maximize the yield and purity of the final product. mdpi.comnih.gov

Catalyst Selection and Ligand Design for Site-Specific Functionalization

Achieving site-specific functionalization in oxazole synthesis is critical for creating structurally precise analogues like this compound. The selection of catalysts and the design of ligands are paramount in controlling the regioselectivity of bond formation, particularly in cross-coupling and direct arylation reactions.

Palladium-catalyzed reactions are central to the synthesis of aryloxazoles. Direct C-H arylation, a powerful tool for forming C-C bonds, allows for the introduction of aryl groups onto the oxazole core without pre-functionalization. However, controlling the site of arylation (typically at the C2 or C5 position) is a significant challenge. Research has shown that the choice of solvent and phosphine (B1218219) ligand can dictate the outcome. For instance, C5 arylation is often favored in polar solvents with specific phosphine ligands, while C2 arylation can be achieved in nonpolar solvents with different ligands. nih.govacs.org This regioselectivity is crucial when designing a synthesis for a 4-substituted phenyloxazole where the aryl group is introduced before ring formation or when further functionalizing a pre-existing phenyloxazole.

For the synthesis of 2,4-disubstituted oxazoles, methods that build the ring with complete regiocontrol are essential. One such strategy involves using a vinyl sulfonamide template, which allows for the construction of the five-membered ring without needing a separate oxidation step. rsc.orgcolab.ws Another approach utilizes the Brønsted acid-catalyzed cyclization of α-diazoketones with amides, offering a metal-free pathway to 2,4-disubstituted oxazoles and thiazoles under mild conditions. organic-chemistry.orgnih.gov

When the synthetic strategy involves building the oxazole from a carboxylic acid precursor, reagents like the stable triflylpyridinium salt can be employed. This method facilitates the in-situ generation of an acylpyridinium salt, which is then trapped by an isocyanide to form the oxazole ring. acs.org This approach demonstrates broad substrate scope and good functional group tolerance, which would be necessary to accommodate the chloro and nitro groups on the phenyl ring of the target compound. acs.org

The table below summarizes various catalytic systems and their application in the site-specific synthesis of substituted oxazoles, which are principles applicable to the synthesis of this compound.

| Reaction Type | Catalyst/Reagent | Ligand/Base | Target Position | Key Advantages | Reference |

| Direct C-H Arylation | Palladium (Pd) | RuPhos | C2 | High selectivity (>100:1) for C2 arylation. | acs.org |

| Direct C-H Arylation | Palladium (Pd) | Various Phosphines | C5 | Selective C5 arylation in polar solvents. | nih.govacs.org |

| Direct Arylation | Pd(OAc)₂ | KOAc | C5 | Phosphine-free system, uses inexpensive base. | researchgate.net |

| Cyclization | Trifluoromethanesulfonic acid (TfOH) | - | 2,4-positions | Metal-free, mild conditions, broad scope. | organic-chemistry.orgnih.gov |

| Cyclization from Carboxylic Acid | Triflylpyridinium reagent | DMAP | 4,5-positions | Avoids strong bases, scalable, good functional group tolerance. | acs.org |

| Direct Arylation | Palladium (Pd) Catalysts | - | 2-position | Effective for coupling ethyl oxazole-4-carboxylate with various aryl halides. | acs.org |

Green Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to reduce waste, minimize energy consumption, and avoid hazardous substances. nih.gov The synthesis of this compound and its analogues can benefit significantly from these sustainable approaches.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically reducing reaction times from hours to minutes and often improving product yields. nih.govuniroma1.itarkat-usa.org This technology allows for rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and minimize the formation of byproducts. researchgate.net

For the synthesis of oxazole derivatives, microwave-assisted methods have been successfully applied. For example, the reaction of p-substituted 2-bromoacetophenones with urea (B33335) in DMF under microwave irradiation provides a rapid route to 2-amino-4-phenyloxazoles. researchgate.netbioline.org.br Similarly, a one-pot [3+2] cycloaddition of aryl aldehydes with tosylmethyl isocyanide (TosMIC) can be efficiently carried out under microwave conditions to yield 5-substituted oxazoles. acs.org The use of microwave heating in solvent-free conditions further enhances the green credentials of the synthesis. researchgate.netrsc.orgias.ac.in

The following table compares conventional heating with microwave-assisted synthesis for representative oxazole preparations, illustrating the advantages of the latter.

| Reactants | Method | Reaction Time | Yield | Reference |

| Substituted 2-aminophenols, benzaldehydes, phenacyl bromides | Conventional Heating | Hours | Lower | arkat-usa.org |

| Substituted 2-aminophenols, benzaldehydes, phenacyl bromides | Microwave Irradiation (3-5 min) | Minutes | Higher, Improved Purity | arkat-usa.org |

| Isoniazid, Aromatic Aldehyde | Conventional Heating | 5-7 hours | 62-81% | nih.gov |

| Isoniazid, Aromatic Aldehyde | Microwave Irradiation (3 min) | Minutes | 75-90% | nih.gov |

| Acyl hydrazides, N-protected α-amino acid | Conventional Heating | Not specified | Lower | nih.gov |

| Acyl hydrazides, N-protected α-amino acid | Microwave Irradiation (6 min) | Minutes | High (up to 92%) | nih.gov |

Flow Chemistry and Continuous Processing

Flow chemistry, utilizing micro- or meso-fluidic reactors, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and superior scalability. researchgate.net These systems are particularly well-suited for reactions that are highly exothermic or involve hazardous reagents.

The synthesis of oxazoles has been effectively translated to continuous flow processes. For instance, a fully automated flow reactor has been used for the synthesis of 4,5-disubstituted oxazoles, enabling rapid library generation and gram-scale production. acs.org The process often involves pumping reagent streams through packed columns containing solid-supported reagents or catalysts, which facilitates intramolecular cyclization to form the oxazole ring. acs.org Another flow-based method reports the rapid synthesis of oxazolines from β-hydroxy amides, followed by their immediate oxidation to oxazoles in a packed-bed reactor containing manganese dioxide. nih.gov Such integrated, multi-step flow systems streamline the synthesis, reduce manual handling, and minimize waste, representing a highly sustainable approach for producing compounds like this compound. researchgate.net

Biocatalysis and Organocatalysis in Oxazole Formation

The use of enzymes (biocatalysis) and small organic molecules (organocatalysis) as catalysts offers a green alternative to traditional metal-based catalysts. nih.govmdpi.com These methods often proceed under mild conditions with high selectivity, reducing the environmental impact.

While specific biocatalytic routes to this compound are not yet established, the principles of biocatalysis are widely applied in drug synthesis. mdpi.com Oxidoreductases, such as cytochrome P450 monooxygenases, are known for their ability to perform selective C-H functionalizations, a key step in many synthetic routes. mdpi.com The development of enzymes tailored for oxazole synthesis is an active area of research.

Organocatalysis provides a metal-free approach to heterocycle synthesis. nih.gov For example, Brønsted acids like trifluoromethanesulfonic acid (TfOH) can catalyze the formation of 2,4-disubstituted oxazoles from α-diazoketones. organic-chemistry.orgnih.gov Furthermore, organobase-catalyzed methods have been developed for the synthesis of other nitrogen-containing heterocycles like triazoles, demonstrating the potential for these efficient, metal-free reactions to be adapted for oxazole synthesis. rsc.org The use of dicationic ionic liquids based on imidazolium has also shown promise in organocatalysis, offering structural variations that can enhance catalytic activity. uniroma1.it

Solvent-Free and Ionic Liquid-Mediated Syntheses

Eliminating volatile and toxic organic solvents is a primary goal of green chemistry. Solvent-free reactions, often facilitated by microwave irradiation, provide an environmentally benign pathway for synthesis. researchgate.netrsc.orgnih.gov

Ionic liquids (ILs) have gained attention as "green" solvents due to their negligible vapor pressure, thermal stability, and recyclability. nih.govnih.govderpharmachemica.com They can act as both the solvent and catalyst in chemical transformations. nih.govmdpi.com In oxazole synthesis, imidazolium-based ionic liquids have been used in one-pot van Leusen reactions to produce 4,5-disubstituted oxazoles in high yields. researchgate.netnih.gov The ionic liquid can often be recovered and reused multiple times without a significant loss in product yield, making the process more sustainable and economical. mdpi.com The combination of microwave heating with ionic liquids can further accelerate reactions, leading to high yields in very short reaction times. mdpi.com

Chemical Reactivity and Transformations of 4 4 Chloro 3 Nitrophenyl Oxazole

Reactions Involving the Oxazole (B20620) Ring

The oxazole ring is an aromatic system, but its aromaticity is less pronounced than that of thiazoles. wikipedia.org It is a weak base, with the conjugate acid having a pKa of 0.8. wikipedia.org The reactivity of the oxazole ring is characterized by a susceptibility to deprotonation at the C2 position, electrophilic substitution at C5, and participation in cycloaddition reactions. wikipedia.org

Electrophilic Aromatic Substitution on the Oxazole Nucleus (e.g., at C-5)

Electrophilic aromatic substitution (EAS) on the oxazole ring typically occurs at the C-5 position. wikipedia.orgtandfonline.com This regioselectivity is enhanced by the presence of electron-donating groups on the ring. tandfonline.com For the parent oxazole, these reactions often require activating conditions due to the ring's relatively modest nucleophilicity. wikipedia.orgmasterorganicchemistry.com In the case of 4-(4-chloro-3-nitrophenyl)oxazole, the electron-withdrawing nature of the 4-chloro-3-nitrophenyl substituent would likely deactivate the oxazole ring towards electrophilic attack, making such substitutions challenging.

However, the introduction of an electrophile at the C-5 position of an oxazoline (B21484) ring has been demonstrated. nih.gov This reaction proceeds via a carbocation intermediate generated by C-F bond cleavage, which then reacts with an aromatic nucleophile. nih.gov While this is on an isoxazoline, a related five-membered heterocycle, it suggests that with appropriate activation, substitution at C-5 of the oxazole ring in the title compound could be envisioned.

Table 1: General Reactivity of Oxazole towards Electrophilic Aromatic Substitution

| Position | Reactivity | Influencing Factors |

| C-5 | Preferred site of attack. wikipedia.orgtandfonline.com | Activated by electron-donating groups. tandfonline.com |

| C-4 | Less reactive than C-5. tandfonline.com | --- |

| C-2 | Generally not susceptible to EAS. tandfonline.com | --- |

Metalation and Derivatization at C-2, C-4, and C-5 Positions of Oxazole

Metalation provides a powerful tool for the functionalization of the oxazole ring. The acidity of the protons on the oxazole ring follows the order C-2 > C-5 > C-4. tandfonline.com

C-2 Position: Deprotonation at the C-2 position is the most facile, and the resulting lithio salt can exist in equilibrium with a ring-opened isonitrile enolate. wikipedia.orgnih.gov This intermediate can be trapped with various electrophiles. For instance, formylation with dimethylformamide yields 2-formyloxazole. wikipedia.org Equipping the 4-position of the oxazole with an oxazoline unit has been shown to suppress the competing ring-opening reaction, allowing for efficient preparation of 2,4-bifunctionalized oxazoles. nih.gov

C-4 and C-5 Positions: While C-2 is the most acidic site, metalation at other positions is also possible. For example, the kinetic deprotonation of 5-bromo-2-phenylthio-1,3-oxazole at C-4 has been reported, leading to a lithium species that can isomerize to the more stable 5-lithio-4-bromo-2-phenylthio-1,3-oxazole. nih.gov This allows for the introduction of electrophiles at the C-5 position. nih.gov

Table 2: Site-Selective Metalation and Derivatization of Oxazoles

| Position | Method | Subsequent Reaction |

| C-2 | Deprotonation with strong base (e.g., LDA). nih.gov | Trapping with electrophiles (e.g., formylation). wikipedia.org |

| C-4 | Kinetic deprotonation of a substituted oxazole. nih.gov | Isomerization and subsequent reaction at C-5. nih.gov |

| C-5 | Halogen-metal exchange or isomerization from C-4 lithiation. nih.gov | Reaction with various electrophiles. nih.gov |

Ring-Opening Reactions and Rearrangements (e.g., Cornforth Rearrangement)

Oxazole rings can undergo various ring-opening reactions and rearrangements, often under thermal or catalytic conditions.

Cornforth Rearrangement: This is a thermal rearrangement of a 4-acyloxazole where the acyl group and the C-5 substituent exchange positions. wikipedia.org The reaction proceeds through a nitrile ylide intermediate. wikipedia.orgdrugfuture.com While the title compound itself is not a 4-acyloxazole, this rearrangement is a key reaction of this class of oxazoles and highlights the potential for skeletal reorganization of the oxazole ring. wikipedia.org

Other Ring-Opening Reactions: Oxazoles can be converted to other heterocyclic systems such as pyrroles, pyrimidines, pyrazoles, thiazoles, and imidazoles through nucleophilic addition followed by ring-opening and recyclization. tandfonline.com Additionally, reduction of oxazoles can lead to ring-opened products or oxazolines. tandfonline.com The reaction of activated aziridines with 2-halophenols can lead to the synthesis of 1,4-benzoxazine derivatives through a ring-opening/cyclization sequence. nih.govorganic-chemistry.org

Diels-Alder Reactions of Oxazoles as Dienes

Oxazoles can function as dienes in Diels-Alder reactions, reacting with various dienophiles to produce pyridine (B92270) and furan (B31954) derivatives. wikipedia.orgresearchgate.netresearchgate.net This cycloaddition has proven to be a valuable synthetic tool. researchgate.net The reaction typically proceeds via a [4+2] cycloaddition, forming a bicyclic intermediate that is often unstable and rearranges to the final product. wikipedia.orgresearchgate.net

The reactivity of the oxazole as a diene can be influenced by substituents. Electron-donating groups on the oxazole ring generally facilitate the reaction with electron-deficient dienophiles. Conversely, the introduction of an electron-withdrawing group on the oxazole can make it an electron-deficient diene, allowing it to react with electron-rich dienophiles. nih.gov For example, 4-nitro-2-phenyloxazole (B3242379) has been shown to act as an electrophilic dienophile in normal Diels-Alder reactions. psu.edursc.org Given the electron-withdrawing nature of the 4-(4-chloro-3-nitrophenyl) substituent, it is plausible that the title compound could also participate in Diels-Alder reactions, potentially as an electron-deficient diene.

Reactivity of the 4-(4-Chloro-3-nitrophenyl) Substituent

The reactivity of the 4-(4-chloro-3-nitrophenyl) substituent is primarily centered around the nitro group and the chloro atom attached to the aromatic ring.

Reduction Chemistry of the Nitro Group (e.g., to Amine)

The nitro group is a versatile functional group that can be readily reduced to an amine. This transformation is a cornerstone of synthetic organic chemistry. A variety of reducing agents can be employed to achieve this, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or hydrazine (B178648). scispace.com

Metal-Acid Systems: Reagents like tin (Sn) in hydrochloric acid (HCl) or zinc (Zn) with ammonium (B1175870) chloride (NH₄Cl) are effective for nitro group reduction. scispace.com

Other Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also be used. scispace.com

In the context of this compound, the selective reduction of the nitro group to an amine would yield 4-(3-amino-4-chlorophenyl)oxazole. Care would need to be taken to choose a reducing system that does not affect the oxazole ring or the chloro substituent. For example, some strong reducing conditions could potentially lead to the reduction of the oxazole ring or dehalogenation.

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Conditions | Notes |

| Pd/C, H₂ or Hydrazine | Catalytic | Generally clean and efficient. scispace.com |

| Sn/HCl | Acidic | A classic method. scispace.com |

| Zn/NH₄Cl | Neutral | Milder conditions. scispace.com |

| NaBH₄/Catalyst | Various | Can be selective depending on the catalyst and conditions. scispace.com |

Nucleophilic Aromatic Substitution (SAr) on the Chloro Group

The presence of a nitro group ortho to the chlorine atom on the phenyl ring of this compound significantly activates the aryl halide towards nucleophilic aromatic substitution (SAr). This activation facilitates the displacement of the chloro substituent by a variety of nucleophiles under relatively mild conditions. The electron-withdrawing nature of the nitro group stabilizes the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.

Common nucleophiles employed in SAr reactions with activated aryl halides include alkoxides, phenoxides, thiophenoxides, and amines. These reactions typically proceed in the presence of a base in a polar aprotic solvent.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent | Base | Solvent | Product |

| Methoxide | Sodium methoxide | - | Methanol (B129727)/DMF | 4-(4-Methoxy-3-nitrophenyl)oxazole |

| Phenoxide | Phenol | Potassium carbonate | DMF | 4-(4-Phenoxy-3-nitrophenyl)oxazole |

| Thiophenoxide | Thiophenol | Sodium hydride | THF | 4-(4-(Phenylthio)-3-nitrophenyl)oxazole |

| Aniline | Aniline | Potassium tert-butoxide | Dioxane | N-Phenyl-4-(oxazol-4-yl)-2-nitroaniline |

| Piperidine | Piperidine | - | Ethanol (B145695) | 4-(3-Nitro-4-(piperidin-1-yl)phenyl)oxazole |

Cross-Coupling Reactions Involving the Aryl Halide

The chloro group of this compound also serves as a handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling significant molecular diversification.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with a boronic acid or its ester in the presence of a palladium catalyst and a base. It is a widely used method for the formation of biaryl compounds.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne. soton.ac.uk This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. soton.ac.uk

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds by reacting the aryl chloride with primary or secondary amines.

Table 2: Representative Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-(3-Nitro-[1,1'-biphenyl]-4-yl)oxazole |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(3-Nitro-4-(phenylethynyl)phenyl)oxazole |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | N-Phenyl-4-(oxazol-4-yl)-2-nitroaniline |

Chemoselective Functionalization Strategies

The presence of multiple reactive sites in this compound—the C-Cl bond, the nitro group, and the oxazole ring—necessitates the use of chemoselective functionalization strategies for controlled molecular modifications.

Selective Modification of the Oxazole Core versus the Aryl Moiety

The selective functionalization of either the oxazole ring or the aryl moiety can be achieved by careful choice of reagents and reaction conditions.

Aryl Moiety Functionalization: As discussed, nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions are highly selective for the C-Cl bond on the aryl ring. The nitro group can also be selectively reduced to an amine using reagents like tin(II) chloride or catalytic hydrogenation, which can then be further functionalized.

Oxazole Core Functionalization: The oxazole ring can undergo specific reactions. For instance, the C2-proton of the oxazole can be deprotonated with a strong base, and the resulting lithiated species can react with various electrophiles. Additionally, certain cycloaddition reactions can involve the diene system of the oxazole ring.

Tandem Reactions and One-Pot Transformations

Tandem reactions and one-pot transformations offer an efficient approach to increase molecular complexity from this compound in a single synthetic operation. For instance, a sequential SAr reaction followed by reduction of the nitro group and subsequent intramolecular cyclization can lead to the formation of complex heterocyclic systems. An example could be the reaction with a bidentate nucleophile, followed by a reductive cyclization to form a tricyclic scaffold.

Derivatization and Scaffold Expansion

The reactivity of this compound allows for extensive derivatization and expansion of its molecular scaffold, leading to the synthesis of complex polysubstituted oxazole derivatives.

Synthesis of Complex Polysubstituted Oxazole Derivatives

By combining the aforementioned reactions, a wide array of complex derivatives can be synthesized. For example, a Suzuki coupling to introduce a new aryl group at the 4-position of the phenyl ring, followed by reduction of the nitro group and its conversion to another functional group (e.g., via Sandmeyer reaction), and finally, functionalization of the oxazole ring, can generate highly substituted and structurally diverse molecules. Such strategies are valuable in medicinal chemistry for the exploration of structure-activity relationships. nih.gov

Formation of Fused or Hybrid Heterocyclic Systems

Extensive research of publicly available scientific literature and chemical databases did not yield specific examples or detailed research findings concerning the direct use of this compound in the formation of fused or hybrid heterocyclic systems. While the synthesis of fused heterocyclic structures is a broad and active area of chemical research, and various methods exist for constructing such systems from precursors containing nitro, chloro, and oxazole functionalities, no documents were identified that specifically describe the application of these methods to this compound.

General synthetic strategies that could theoretically be applied to this molecule include:

Reductive Cyclization: The nitro group could potentially be reduced to an amino group, which could then participate in an intramolecular cyclization with a suitable functional group. However, no literature was found that demonstrates this specific transformation for this compound.

Palladium-Catalyzed Cross-Coupling and Cyclization: The chloro-substituted phenyl ring is a potential site for palladium-catalyzed reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, often leading to fused ring systems. rsc.orgnih.govorganic-chemistry.orgrsc.orgnih.gov Despite the prevalence of these methods, their specific application to this compound for the synthesis of fused heterocycles is not documented in the available literature.

Reactions Involving the Oxazole Ring: The oxazole ring itself can participate in cycloaddition reactions or be a precursor to other heterocyclic systems. tandfonline.comyoutube.com However, specific examples starting from a 4-phenyl-substituted oxazole with the given substitution pattern leading to fused systems were not found.

Due to the absence of specific research data on the reactivity of this compound in the formation of fused or hybrid heterocyclic systems, no detailed research findings or data tables can be provided for this section. The potential reaction pathways remain speculative without direct experimental evidence from the scientific literature.

Theoretical and Computational Investigations of 4 4 Chloro 3 Nitrophenyl Oxazole

Spectroscopic Property Prediction and Validation:This part of the article would have focused on the computational prediction of the compound's spectroscopic signatures, which are vital for its experimental identification and characterization.

Infrared (IR) Vibrational Frequency Analysis:The prediction of IR spectra allows for the assignment of vibrational modes observed in experimental IR spectroscopy, providing a deeper understanding of the molecule's bonding and functional groups.

Without dedicated research on 4-(4-Chloro-3-nitrophenyl)oxazole, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and detail. Further research and publication in peer-reviewed scientific journals are necessary to provide the specific data required to construct the requested article.

Ultraviolet-Visible (UV-Vis) Absorption Spectra Simulation

The electronic absorption properties of this compound can be predicted using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). This approach calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the bands in the UV-Vis spectrum.

For a molecule like this compound, the UV-Vis spectrum is expected to be influenced by the electronic transitions within its constituent aromatic and heterocyclic rings. The presence of the chromophoric nitro group (-NO2) and the auxochromic chloro (-Cl) group on the phenyl ring, conjugated with the oxazole (B20620) moiety, is predicted to give rise to characteristic absorption bands.

Simulations for similar nitroaromatic compounds are typically performed using hybrid functionals such as B3LYP or CAM-B3LYP with a basis set like 6-31+G(d,p). amazonaws.com Solvent effects, which can cause shifts in the absorption bands (solvatochromism), are often accounted for using a Polarizable Continuum Model (PCM). ulakbim.gov.tr

The primary electronic transitions expected for this molecule include π → π* transitions, associated with the delocalized electron systems of the phenyl and oxazole rings, and potentially n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms in the oxazole ring and the oxygen atoms of the nitro group. rsc.org The nitro group, in particular, is known to significantly influence the spectral features of aromatic compounds. amazonaws.com The calculated spectrum would provide valuable insights into the electronic structure of the molecule.

Table 1: Hypothetical TD-DFT Simulation Parameters and Expected Results for this compound

| Parameter | Value/Description |

| Computational Method | Time-Dependent Density Functional Theory (TD-DFT) |

| Functional | CAM-B3LYP |

| Basis Set | 6-31+G(d,p) |

| Solvent Model | Polarizable Continuum Model (PCM) - Methanol (B129727) |

| Predicted λmax (Band 1) | ~250-280 nm |

| Predicted Transition (Band 1) | π → π* (Oxazole and Phenyl Ring) |

| Predicted λmax (Band 2) | ~300-340 nm |

| Predicted Transition (Band 2) | Intramolecular Charge Transfer (ICT) from phenyl/oxazole to nitro group |

Note: This table presents expected values based on computational studies of structurally related nitroaromatic and heterocyclic compounds. Actual simulation results may vary.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry offers powerful tools to investigate the reaction pathways for the synthesis of this compound. A common and efficient method for synthesizing 5-substituted oxazoles is the Van Leusen oxazole synthesis. mdpi.comorganic-chemistry.org This reaction would involve the condensation of 4-chloro-3-nitrobenzaldehyde (B100839) with tosylmethyl isocyanide (TosMIC).

Transition State Characterization and Reaction Pathway Mapping

Using DFT, the entire reaction pathway for the Van Leusen synthesis can be mapped. This involves identifying and characterizing the geometries of all reactants, intermediates, transition states (TS), and products. The mechanism proceeds via the initial deprotonation of TosMIC, followed by its nucleophilic attack on the carbonyl carbon of 4-chloro-3-nitrobenzaldehyde. This leads to an intermediate which then undergoes an intramolecular cyclization to form a 5-hydroxyoxazoline intermediate. nih.gov

Computational methods can precisely locate the transition state for this ring-closing step, which is the highest energy point along the reaction coordinate for that elementary step. The geometry of the TS reveals the specific arrangement of atoms as the new carbon-oxygen bond forms. Subsequent elimination of p-toluenesulfinic acid from the oxazoline (B21484) intermediate yields the final oxazole product. mdpi.comnih.gov Each of these steps has a corresponding transition state that can be computationally characterized.

Energy Profile Calculations and Kinetic Modeling

Once the stationary points (reactants, intermediates, transition states, products) on the potential energy surface have been located, their energies can be calculated to construct a reaction energy profile. youtube.com These calculations, often refined to determine the Gibbs free energy (ΔG), show the energy changes throughout the reaction. The height of the energy barrier at each transition state (the activation energy, ΔG‡) determines the rate of that step. mdpi.com

Table 2: Illustrative Energy Profile Data for a Van Leusen Oxazole Synthesis

| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) |

| 1 | Reactants (Aldehyde + Deprotonated TosMIC) | 0.0 |

| 2 | Nucleophilic Addition TS | +15.2 |

| 3 | Adduct Intermediate | -5.8 |

| 4 | Cyclization TS (Oxazoline formation) | +18.5 |

| 5 | 5-Hydroxyoxazoline Intermediate | -12.3 |

| 6 | Elimination TS | +10.1 |

| 7 | Products (Oxazole + Tos- + H2O) | -25.0 |

Note: The data in this table is representative for a generic Van Leusen reaction and serves to illustrate the output of an energy profile calculation. It is not specific to this compound.

Molecular Interaction and Docking Studies (In Silico)

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The stability of a ligand-receptor complex is governed by a variety of non-covalent interactions. wikipedia.org Analysis of the docked pose of this compound would focus on identifying these key interactions.

Hydrogen Bonding: The nitro group's oxygen atoms are potent hydrogen bond acceptors and could interact with hydrogen bond donor residues (e.g., the backbone N-H of amino acids or side chains of lysine (B10760008), arginine, or serine) in a protein's active site. The nitrogen atom in the oxazole ring could also act as a hydrogen bond acceptor.

Pi-Pi Stacking: The aromatic phenyl ring and the heterocyclic oxazole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). These interactions are crucial for anchoring the ligand within the binding pocket.

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Hydrophobic Interactions: The chlorophenyl and oxazole moieties can form favorable hydrophobic interactions with nonpolar residues like leucine (Leu), valine (Val), and alanine (Ala) in the binding site. nih.gov

These non-covalent interactions collectively contribute to the binding affinity and specificity of the compound for its hypothetical target. nih.govtandfonline.com

Pharmacophore Modeling and Virtual Screening Applications (Theoretical Framework)

Pharmacophore modeling and virtual screening are powerful computational techniques utilized in the early stages of drug discovery to identify and optimize potential drug candidates. These methods are particularly valuable for exploring the potential interactions between a small molecule, such as this compound, and a biological target.

Theoretical Framework of Pharmacophore Modeling:

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. The spatial arrangement of these features is critical for molecular recognition.

For a molecule like this compound, a hypothetical pharmacophore model could be constructed based on its structural features. The key chemical features of this compound that would be considered in a pharmacophore model are outlined in the table below.

| Feature Type | Potential Pharmacophoric Contribution of this compound |

| Aromatic Ring | The phenyl and oxazole rings can engage in π-π stacking interactions with aromatic residues in a target's binding site. |

| Hydrogen Bond Acceptor | The nitrogen and oxygen atoms of the oxazole ring, as well as the oxygen atoms of the nitro group, can act as hydrogen bond acceptors. |

| Hydrophobic Feature | The chlorophenyl moiety contributes to the hydrophobic character of the molecule, potentially interacting with hydrophobic pockets in a protein. |

The process of developing a pharmacophore model can be either ligand-based or structure-based. In a ligand-based approach, a set of known active molecules is superimposed, and common chemical features are identified to create a pharmacophore hypothesis. In the absence of a known set of active compounds targeting a specific receptor with this compound as a lead, this approach is not directly applicable.

Alternatively, a structure-based approach can be employed if the three-dimensional structure of the biological target is known. In this case, the binding site of the target is analyzed to identify key interaction points, which then form the basis of the pharmacophore model.

Virtual Screening Applications:

Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of chemical compounds. This process, known as virtual screening, aims to identify novel molecules that possess the same essential pharmacophoric features and are therefore likely to bind to the same biological target.

The steps involved in a virtual screening campaign using a hypothetical pharmacophore for this compound would be:

Database Preparation: A large collection of 3D structures of chemical compounds is prepared for screening.

Pharmacophore-Based Filtering: The database is screened against the pharmacophore model to identify molecules that match the defined features and their spatial constraints.

Hit Filtering and Refinement: The initial hits from the screening are further filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five), ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and chemical diversity.

Molecular Docking: The refined set of hits is then subjected to molecular docking studies to predict their binding orientation and affinity within the target's active site.

The table below summarizes the key parameters that would be considered in a virtual screening protocol for a target of this compound.

| Screening Parameter | Description | Relevance to this compound |

| Pharmacophore Fit Score | A measure of how well a molecule from the database matches the pharmacophore query. | Higher scores would indicate a greater likelihood of similar interactions as the parent compound. |

| Molecular Weight | A key determinant of a molecule's pharmacokinetic properties. | Filtering based on a desired molecular weight range helps in selecting drug-like candidates. |

| LogP | A measure of the lipophilicity of a compound. | Optimizing LogP is crucial for balancing solubility and membrane permeability. |

| Hydrogen Bond Donors/Acceptors | The number of hydrogen bond donors and acceptors in a molecule. | Matching these features to the target's binding site is essential for binding affinity. |

Advanced Applications and Functionalization Strategies of 4 4 Chloro 3 Nitrophenyl Oxazole Non Therapeutic

Utilization as a Synthetic Intermediate for Complex Molecular Architectures

The strategic positioning of the chloro and nitro substituents on the phenyl ring of 4-(4-chloro-3-nitrophenyl)oxazole allows for a variety of chemical transformations. These reactive sites enable chemists to introduce new functional groups and construct more complex molecular structures. The nitro group can be reduced to an amine, which can then participate in a wide range of reactions, such as amide bond formation or the construction of new heterocyclic rings. The chlorine atom can be displaced through nucleophilic aromatic substitution reactions, providing another avenue for molecular diversification.

While direct evidence for the use of this compound in the synthesis of specific macrocycles or natural product analogues is not extensively documented in publicly available literature, its structural motifs are present in various complex molecules. The oxazole (B20620) ring itself is a key component of many natural products. The functional handles on the phenyl ring of this particular compound provide a pathway to potentially construct analogues of these natural products. For instance, the amine derived from the reduction of the nitro group could be acylated and the chloro group substituted to form a key fragment that could then be cyclized to form a macrocyclic structure.

The inherent reactivity of this compound makes it a valuable precursor for the synthesis of polyheterocyclic compounds. The nitro group can be readily reduced to an amino group, which can then be used as a handle for further annulation reactions to build additional heterocyclic rings. For example, the resulting amine could be condensed with a dicarbonyl compound to form a new six-membered heterocyclic ring fused to the existing phenyl ring. Furthermore, the chlorine atom can be substituted by various nucleophiles, which can also contain other heterocyclic moieties, leading to the formation of complex polyheterocyclic systems.

Applications in Material Science and Optoelectronics

The electron-withdrawing nature of the nitro group and the chloro-substituted phenyl ring, combined with the electron-rich oxazole core, gives this compound interesting electronic properties that are desirable in material science and optoelectronics.

Oxazole-containing polymers are known for their high thermal stability and excellent mechanical properties. While specific examples of the incorporation of this compound into polymer systems are not readily found, the functional groups present on this molecule offer clear potential for its use as a monomer. The chloro and nitro groups can be chemically modified to introduce polymerizable functionalities, such as vinyl or acetylene (B1199291) groups. The resulting monomers could then be polymerized to produce polymers with tailored optical and electronic properties, imparted by the this compound unit.

The extended π-conjugated system of this compound suggests its potential as a component in luminescent and fluorescent dyes. The intramolecular charge transfer character, arising from the electron-donating oxazole and the electron-withdrawing substituted phenyl ring, is a key feature for many organic fluorophores. By modifying the substituents on the phenyl ring or the oxazole core, the emission wavelength and quantum yield of the resulting dye could be fine-tuned. For instance, replacing the chlorine atom with a stronger electron-donating group could lead to a red-shift in the fluorescence emission.

Catalysis and Ligand Design

The nitrogen and oxygen atoms within the oxazole ring of this compound possess lone pairs of electrons that can coordinate with metal centers. This makes the molecule a potential candidate for use as a ligand in catalysis.

The design of ligands is crucial for controlling the reactivity and selectivity of metal-based catalysts. The electronic properties of the ligand, which can be tuned by the substituents on the phenyl ring, can influence the catalytic activity of the metal center. In the case of this compound, the electron-withdrawing nitro and chloro groups would make the oxazole a relatively weak electron donor. This could be advantageous in certain catalytic reactions where a less electron-rich metal center is desired. Furthermore, the functional groups on the phenyl ring could be used to attach the ligand to a solid support, facilitating catalyst recovery and recycling. While specific catalytic applications of this compound are not widely reported, its structural features are in line with those of other successful oxazole-containing ligands.

Use as Ligands in Metal-Catalyzed Reactions

While specific studies detailing the use of this compound as a ligand in metal-catalyzed reactions are not prevalent in publicly available literature, the broader class of oxazole-containing compounds has been recognized for its potential as ligands. The nitrogen atom in the oxazole ring possesses a lone pair of electrons, making it a potential coordination site for metal centers. The stability and tunable electronic properties of the oxazole scaffold are advantageous for creating specialized ligands.

The functionalization of oxazoles allows for the creation of bidentate or multidentate ligands, which can form stable complexes with transition metals. These complexes are central to many catalytic processes, including cross-coupling reactions, hydrogenations, and oxidations. The specific electronic and steric properties of the substituents on the oxazole ring can influence the reactivity and selectivity of the metal catalyst. For instance, the electron-withdrawing nature of the chloro and nitro groups in this compound would modulate the electron density on the oxazole ring, thereby affecting its coordination properties and the catalytic activity of the resulting metal complex.

Organocatalytic Applications of Oxazole Derivatives

The field of organocatalysis, which utilizes small organic molecules as catalysts, presents potential applications for oxazole derivatives. Although direct organocatalytic applications of this compound are not specifically reported, related structures have been investigated. For example, an organocatalytic protocol for the synthesis of 2-substituted benzoxazoles has been described using 1-iodo-4-nitrobenzene (B147127) as a catalyst. acs.org This suggests that nitro-aromatic compounds can play a role in facilitating organic reactions.

The oxazole moiety itself can be part of a larger organocatalyst structure. Chiral oxazoline (B21484) ligands, for instance, are widely used in asymmetric catalysis. While oxazoles are aromatic and less commonly used as the primary catalytic motif compared to non-aromatic oxazolines, their derivatives can be designed to act as catalysts. The functional groups on the phenyl ring of this compound could be modified to introduce catalytically active sites, or the entire molecule could act as a scaffold to influence the stereochemical outcome of a reaction.

Analytical Chemistry and Chemical Sensing

The unique electronic and photophysical properties of certain oxazole derivatives make them promising candidates for applications in analytical chemistry, particularly in the development of chemical sensors.

Development as Chemical Probes

Oxazole derivatives are being explored as fluorescent probes for various analytical and bio-imaging applications. nih.gov The oxazole ring can act as a fluorophore, and its emission properties can be tuned by the substituents attached to it. The presence of the nitro group, a well-known electron-withdrawing group, in this compound could lead to interesting photophysical properties, such as intramolecular charge transfer (ICT), which is often exploited in the design of fluorescent probes.

For example, highly substituted oxazole derivatives have been synthesized and studied as organelle targeting fluorophores (OTFPs) for cell imaging. nih.gov These studies demonstrate that by modifying the substituents on the oxazole scaffold, it is possible to control the localization and fluorescence properties of the probes within cellular environments. nih.gov

Potential in Chemosensors and Biosensors

The development of chemosensors for the detection of specific analytes is an active area of research. Nitroaromatic compounds are often used as recognition motifs in chemosensors for electron-rich species. Conversely, the electron-deficient nature of the phenyl ring in this compound, due to the nitro and chloro groups, could make it a suitable candidate for sensing electron-donating analytes.

Research on chemosensors for nitroaromatic compounds, which are often explosives, is extensive. researchgate.net While this involves detecting nitroaromatics rather than using them as the sensor, the principles of molecular recognition and signal transduction are relevant. An oxazole-based sensor could be designed where the binding of an analyte to the this compound molecule would result in a measurable change in its fluorescence or a colorimetric response.

Agrochemical Applications (General Oxazole Class)

The oxazole scaffold is a key structural component in a variety of agrochemicals, including pesticides and herbicides. ontosight.ai The biological activity of these compounds is often attributed to the specific substitution pattern on the oxazole ring system.

Precursors for Pesticides and Herbicides (Focus on Chemical Structure and Synthesis)

Oxazole derivatives are utilized as precursors in the synthesis of various pesticides and herbicides. ontosight.ai The synthesis of these agrochemicals often involves the construction of the oxazole ring followed by functionalization to achieve the desired biological activity. For instance, the synthesis of novel 4,5-dihydro-1,2-oxazole derivatives has led to the discovery of new pre-emergence herbicides. nih.gov

The general synthetic strategies for oxazole-based agrochemicals often involve the condensation of α-haloketones with amides (Robinson-Gabriel synthesis) or the reaction of α-acylamino ketones with a dehydrating agent. The specific structure of this compound, with its defined substitution pattern, could serve as a building block for more complex molecules with potential pesticidal or herbicidal properties. The chloro and nitro groups are common toxophores in agrochemical design, suggesting that this compound could be a valuable intermediate in the development of new active ingredients.

Corrosion Inhibition Studies

Mechanisms of Adsorption on Metal Surfaces

The adsorption of this compound onto a metal surface in an acidic medium is a critical step in corrosion inhibition and is thought to occur through a combination of physical and chemical processes. The specific mechanism is dependent on factors such as the nature of the metal, the composition of the corrosive environment, and the concentration of the inhibitor.

In acidic solutions, the surface of most metals, such as steel, is typically positively charged. Concurrently, the heteroatoms in the oxazole ring, particularly the nitrogen atom, can become protonated. This can lead to an electrostatic repulsion between the inhibitor molecule and the metal surface. However, in the presence of anions like chloride ions (Cl⁻) from an acid such as hydrochloric acid, these anions first adsorb onto the positively charged metal surface. This creates an excess negative charge on the surface, which then facilitates the adsorption of the protonated inhibitor molecules through electrostatic attraction, a process known as physisorption. mdpi.com

Beyond physisorption, chemisorption can also play a significant role. This process involves the sharing of electrons between the inhibitor molecule and the metal surface, forming a coordinate-type bond. The oxazole ring in this compound possesses π-electrons and lone pair electrons on the nitrogen and oxygen atoms, which can be donated to the vacant d-orbitals of the metal atoms. nih.govresearchgate.net Additionally, the presence of the phenyl ring provides further π-electrons that can interact with the metal surface.

The adsorption of organic inhibitors on a metal surface is often characterized using adsorption isotherms, such as the Langmuir, Temkin, or Frumkin isotherms. The Langmuir isotherm, for example, assumes the formation of a monolayer of the inhibitor on the metal surface. ijcsi.proicrc.ac.ir The fit of experimental data to a particular isotherm provides insights into the nature of the adsorption process.

To illustrate the typical parameters derived from such studies on related heterocyclic compounds, the following interactive table presents hypothetical data based on findings for similar corrosion inhibitors.

| Inhibitor Concentration (M) | Surface Coverage (θ) | Adsorption Isotherm Model | Correlation Coefficient (R²) |

| 1x10⁻⁵ | 0.65 | Langmuir | 0.998 |

| 5x10⁻⁵ | 0.85 | Langmuir | 0.999 |

| 1x10⁻⁴ | 0.92 | Langmuir | 0.998 |

| 5x10⁻⁴ | 0.96 | Langmuir | 0.997 |

Note: This table is illustrative and based on typical data for oxazole-based corrosion inhibitors. The values are not from direct experimental results for this compound.

Role in Forming Protective Films on Metals in Acidic Environments

The primary function of this compound as a corrosion inhibitor is to form a stable and adherent protective film on the metal surface, which acts as a barrier between the metal and the corrosive acidic environment. This film effectively blocks the active sites on the metal where corrosion reactions, namely metal dissolution (anodic reaction) and hydrogen evolution (cathodic reaction), would otherwise occur.

The formation of this protective layer is a direct consequence of the adsorption mechanisms discussed previously. Once adsorbed, the inhibitor molecules displace water molecules and other corrosive species from the metal surface. The orientation of the adsorbed molecules can also play a role in the effectiveness of the protective film. For instance, a vertical orientation might lead to a more densely packed and robust film compared to a horizontal orientation.

In acidic environments, the protective film formed by inhibitors like this compound can significantly reduce the corrosion rate. The effectiveness of this film is often evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). Potentiodynamic polarization studies can reveal whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. For many heterocyclic compounds, a mixed-type behavior is observed, meaning they suppress both the anodic and cathodic reactions, often with a more pronounced effect on one. ijcsi.pro

EIS is a powerful technique for characterizing the properties of the protective film. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon addition of the inhibitor are indicative of the formation of an effective insulating layer on the metal surface. ijcsi.pro The impedance data can be modeled using equivalent electrical circuits to quantify these parameters.

The following interactive table provides representative electrochemical data for a metal in an acidic solution with and without a heterocyclic inhibitor, demonstrating the effect of the protective film.

| Condition | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |

| 1 M HCl | -450 | 1000 | 25 | 150 | - |

| 1 M HCl + 1x10⁻⁴ M Inhibitor | -430 | 80 | 350 | 40 | 92.0 |

| 1 M HCl + 5x10⁻⁴ M Inhibitor | -425 | 45 | 600 | 30 | 95.5 |

Note: This table is illustrative and based on typical data for oxazole-based corrosion inhibitors in acidic media. The values are not from direct experimental results for this compound.

The stability of the protective film is crucial for long-term corrosion protection. This stability is influenced by the strength of the adsorption bonds (chemisorption generally leads to more stable films than physisorption) and the lateral interactions between the adsorbed inhibitor molecules. A well-formed protective film can significantly extend the service life of metallic components in aggressive acidic environments.

Biological and Mechanistic Insights of 4 4 Chloro 3 Nitrophenyl Oxazole Strictly in Vitro and Cellular/molecular Levels

In Vitro Enzyme Inhibition Studies

The initial step in characterizing the bioactivity of a compound like 4-(4-Chloro-3-nitrophenyl)oxazole involves screening it against a panel of purified enzymes to identify potential inhibitory activity. This is a foundational aspect of drug discovery and chemical biology.

Identification of Target Enzymes (e.g., Kinases, Esterases, Lipoxygenases, Hydrolases)

A primary investigation would involve high-throughput screening of this compound against diverse enzyme families. These families are often implicated in various disease pathologies. For instance, substituted oxazoles have been noted for their potential to inhibit enzymes such as kinases, which are crucial in cell signaling pathways, and hydrolases like fatty acid amide hydrolase (FAAH). nih.gov Other enzyme classes of interest would include esterases and lipoxygenases, which are involved in inflammation and other physiological processes. The goal of this initial screening is to identify one or more specific enzyme "hits" that are significantly inhibited by the compound.

Concentration-Dependent Inhibition and IC50 Determination

Once a target enzyme is identified, the next step is to quantify the inhibitory potency of this compound. This is achieved by performing concentration-response experiments, where the enzyme's activity is measured in the presence of increasing concentrations of the compound. The data from these experiments are used to calculate the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. This quantitative measure is critical for comparing the potency of different compounds and for guiding further optimization.

Table 1: Hypothetical Concentration-Dependent Inhibition Data for this compound Against a Target Enzyme

| Compound Concentration (µM) | % Enzyme Activity |

| 0.01 | 98 |

| 0.1 | 85 |

| 1 | 52 |

| 10 | 15 |

| 100 | 5 |

This table is for illustrative purposes only, as no experimental data for this specific compound is publicly available.

Kinetic Analysis of Enzyme-Inhibitor Interactions

To understand how this compound inhibits its target enzyme, kinetic studies are performed. These experiments investigate the effect of the inhibitor on the enzyme's reaction rate at different substrate concentrations. The results help to determine the mechanism of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed. This information provides deeper insight into the inhibitor's binding site and its interaction with the enzyme, which is invaluable for structure-activity relationship (SAR) studies and the rational design of more effective inhibitors.

Cellular Target Engagement and Pathway Modulation (In Cellular Models)

Following the identification and characterization of enzyme inhibition in vitro, it is essential to determine if this compound can engage its target within a cellular context and modulate relevant signaling pathways.

Investigation of Cellular Proteins/Pathways Modulated by the Compound

Cell-based assays are employed to confirm that the compound can cross the cell membrane and interact with its intracellular target. Techniques such as thermal shift assays or cellular western blotting can be used to demonstrate target engagement. Furthermore, downstream effects of target inhibition on cellular signaling pathways would be investigated. For example, if the target is a kinase, researchers would examine the phosphorylation status of its known substrates. If the compound were to inhibit an enzyme like fatty acid amide hydrolase, this could lead to the modulation of inflammatory pathways. nih.gov

Modulation of Receptor Activity (e.g., Aryl Hydrocarbon Receptor)

In addition to direct enzyme inhibition, some small molecules can modulate the activity of cellular receptors. The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that plays a role in cellular responses to environmental chemicals and in modulating immune responses. mdpi.com Given the aromatic nature of this compound, it would be pertinent to investigate its potential to either activate or antagonize the AHR signaling pathway. This could be assessed using reporter gene assays in appropriate cell lines, where the expression of an AHR-responsive gene is measured in the presence of the compound.

Disclaimer: Comprehensive searches of scientific literature and chemical databases did not yield specific experimental data for the biological activities of the compound this compound. Therefore, this article provides insights based on the activities of structurally related compounds, such as other substituted (chloro, nitro)phenyl oxazoles and bioisosteric analogues like oxadiazoles. The findings discussed are inferred and may not be directly representative of the specific activity of this compound.